Veliparib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

veliparib PARP inhibitor mechanism of action

Core Mechanisms of Action

Veliparib's anti-cancer activity is driven by three interconnected mechanisms.

Catalytic Inhibition and Bioenergetic Crisis: this compound competitively inhibits PARP-1/2 at the NAD⁺ binding site, preventing the formation of poly(ADP-ribose) (PAR) chains on target proteins [1] [2]. This disruption has two critical consequences:

- It halts the repair of DNA single-strand breaks, which can convert to more lethal double-strand breaks during DNA replication [2].

- PARP overactivation leads to severe depletion of cellular NAD⁺ and, subsequently, ATP pools, causing bioenergetic collapse and cell death [1]. This mechanism is particularly relevant in neuroprotective research, where mitochondria-targeted this compound prodrugs are being explored to prevent PARP-mediated neuronal energy failure [1].

PARP Trapping: Beyond simple inhibition, some PARP inhibitors stabilize the PARP enzyme on damaged DNA, forming a cytotoxic complex that blocks replication [2]. This compound is characterized as a weaker trapper compared to other clinical PARP inhibitors like olaparib and niraparib [2] [3]. This property is believed to contribute to its milder hematological toxicity profile in clinical trials [1] [2].

Synthetic Lethality in HR-Deficient Cancers: This is the foundational concept for this compound's use as a single agent. In cells with deficiencies in the Homologous Recombination Repair (HRR) pathway—such as those with BRCA1 or BRCA2 mutations—the inhibition of PARP-mediated repair becomes lethally synergistic [2] [4]. The cancer cell cannot repair its DNA through either pathway, leading to genomic instability and apoptosis [2]. This explains the significant clinical activity observed in patients with BRCA-mutated ovarian cancer [4].

The following diagram illustrates the core mechanisms of catalytic inhibition, PARP trapping, and synthetic lethality.

Structural and Allosteric Insights

Recent research has refined the understanding of how PARP inhibitors like this compound interact with their targets at a structural level.

Allosteric Modulation and PARP Trapping: PARP1 is an allosteric enzyme. DNA break binding induces conformational changes that activate the catalytic (ART) domain [3]. Inhibitors can influence this process differently. They are now categorized based on their effect on PARP1's affinity for DNA breaks [3]:

- Type I: Destabilize the Helical Domain (HD), increasing PARP1's DNA binding affinity (e.g., some novel this compound analogs).

- Type II: Have no major effect on DNA binding affinity.

- Type III: Impact allostery to weaken PARP1's interaction with DNA breaks.

This compound is classified as a Type III inhibitor [3]. Its relatively small molecular size is thought to prevent it from effectively engaging the HD domain to cause the strong retention associated with Type I behavior, explaining its weaker trapping potency [3].

Differences Between PARP1 and PARP2: While this compound inhibits both PARP1 and PARP2, the enzymes are regulated differently. HXMS studies show that PARP2 activation involves a unique "melting" of an active-site helix, a mechanism distinct from PARP1 [5]. Furthermore, the same PARP inhibitor can have different allosteric effects on PARP1 versus PARP2, influencing their retention on DNA lesions [5].

Key Experimental Methods for Profiling this compound

The following table outlines core experimental protocols used to characterize this compound's activity and mechanisms.

| Assay Objective | Typical Protocol Summary | Key Readouts & Analysis |

|---|---|---|

| In Vitro PARP Enzyme Inhibition | Use commercial PARP enzyme assay kits (e.g., BPS Bioscience). Incubate recombinant PARP1 with biotinylated-NAD⁺ and activated DNA, with/without this compound [3]. | Measure remaining PARylation using an ELISA-like detection. Calculate IC₅₀ values from dose-response curves [3]. |

| Cellular Potentiation of Cytotoxic Agents | Treat a panel of cancer cell lines with this compound and DNA-damaging agents (e.g., temozolomide, cisplatin) singly and in combination for 48-72 hours [2] [6]. | Assess cell viability using MTS or clonogenic assays. Determine IC₅₀ and define potentiation as a ≥50% reduction in IC₅₀ of the cytotoxic agent when combined with this compound [6]. |

| DNA Binding Affinity & Competition (Biophysical) | Fluorescence Polarization (FP) Assay:

- Direct Binding: Measure KD of fluorescently labeled DNA with PARP1 ± this compound [3].

- Competition: Pre-form PARP1-DNA complex, add excess unlabeled competitor DNA, and measure retention of the fluorescent complex over time with/without this compound [3]. | KD: Equilibrium dissociation constant. % PARP1 Bound: The fraction of complex remaining at a specific time point (e.g., 200s) indicates the compound's ability to promote retention [3]. | | In Vivo Efficacy (Xenograft Models) | Establish subcutaneous tumor xenografts in immunodeficient mice. Randomize mice to receive vehicle, this compound alone, chemotherapy alone, or the combination [7] [6]. | Monitor tumor volume over time. Compare tumor growth delay between groups. Statistical analysis (e.g., ANOVA) of tumor volumes or time-to-progress [6]. |

Therapeutic Application & Combination Strategies

This compound's development has focused on leveraging its mechanisms in specific therapeutic contexts.

Single-Agent Activity in HR-Deficient Cancers: Clinical trials have confirmed the principle of synthetic lethality. In a Phase II study of patients with BRCA-mutated recurrent ovarian cancer, single-agent this compound (400 mg BID) achieved an objective response rate of 26%, including both platinum-sensitive and platinum-resistant patients [4].

Combination with DNA-Damaging Agents: This is a major application of this compound. By inhibiting DNA repair, it potentiates the effect of chemotherapies and radiation [2] [6]. Preclinical data shows synergy with temozolomide, platinum agents (cisplatin, carboplatin), cyclophosphamide, topotecan, and radiation in various solid tumors [2] [6]. Its favorable trapping profile may allow for more effective combination regimens with less toxicity [1] [2].

Novel Combinations to Overcome Resistance: Research is exploring this compound with other targeted agents. A key example is combination with Histone Deacetylase (HDAC) inhibitors like SAHA. This combination synergistically reduces levels of DNA repair proteins like BRCA1 and UHRF1, inducing "BRCAness" and overcoming resistance in prostate cancer models [7].

The following diagram illustrates how this combination strategy targets the DNA damage response network.

References

- 1. Synthesis of this compound Prodrugs and Determination of... [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its potential in the treatment of solid ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel modifications of PARP inhibitor this compound increase ... [pmc.ncbi.nlm.nih.gov]

- 4. PMC Search Update - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. A PARP2 active site helix melts to permit DNA damage ... [sciencedirect.com]

- 6. Poly (ADP) ribose polymerase enzyme inhibitor, this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. and HDAC PARP SAHA synergistically... inhibitor this compound inhibitor [jeccr.biomedcentral.com]

veliparib ABT-888 DNA damage repair inhibition

Biochemical Profile & Mechanism of Action

The table below summarizes the core biochemical characteristics of Veliparib.

| Property | Description |

|---|---|

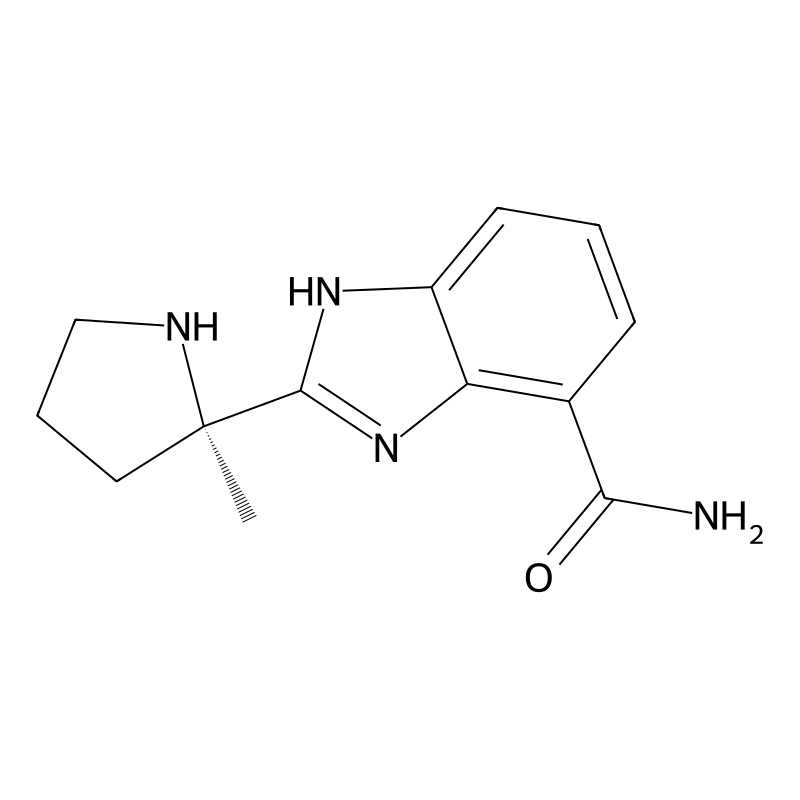

| Chemical Name | 2-((R)-2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide [1] [2] |

| Molecular Formula | C13H16N4O [3] [1] [2] |

| Molecular Weight | 244.3 g/mol [3] |

| Targets | PARP1 & PARP2 [3] [4] [2] |

| Inhibition (Kᵢ) | PARP1: 5.2 nM; PARP2: 2.9 nM [3] [4] |

| Primary Mechanism | Potent inhibition of PARP enzyme activity, impeding single-strand DNA break repair via base excision repair [4]. |

This compound exerts its effects through multiple mechanisms:

- Chemosensitization and Radiosensitization: By inhibiting PARP-mediated DNA repair, this compound increases the effectiveness of DNA-damaging agents (e.g., temozolomide, platinum drugs, radiation), leading to accumulation of DNA damage and cancer cell death [3] [4].

- Synthetic Lethality in HR-Deficient Cancers: In tumors with homologous recombination repair deficiencies (e.g., BRCA1/2 mutations), this compound monotherapy can be lethal. PARP inhibition prevents single-strand break repair, which leads to double-strand breaks that cannot be repaired in HR-deficient cells [4].

- PARP Trapping: this compound traps PARP enzymes on damaged DNA, creating highly cytotoxic complexes. Notably, its PARP-trapping potency is less than other PARP inhibitors like olaparib [4].

The following diagram illustrates the core mechanism of this compound in combination with DNA-damaging agents.

Key Preclinical and Clinical Findings

Clinical studies have evaluated this compound across various cancer types, often in specific genetic contexts or combination regimens.

| Cancer Type | Clinical Trial Context | Key Findings |

|---|---|---|

| Metastatic Pancreatic Cancer | Phase I/II with FOLFOX [5] | Combination was safe. Objective Response Rate (ORR) was 26% overall, and 57% in platinum-naive patients with HR-DDR mutations. |

| Metastatic Pancreatic Cancer | Phase II (SWOG S1513) with mFOLFIRI (2nd-line) [6] | No survival benefit vs FOLFIRI control. mFOLFIRI alone showed better PFS in patients with HR-DDR defects (7.3 vs 2.5 months). |

| BRCA-mutated Advanced Breast Cancer | Phase III (BROCADE3) with carboplatin/paclitaxel [7] | This compound combination significantly improved PFS vs chemotherapy alone. |

| Triple-Negative Breast Cancer (TNBC) | Phase III (BrighTNess) with carboplatin in neoadjuvant setting [7] | Addition of this compound to carboplatin/paclitaxel improved pathological complete response rates. |

| Ovarian Cancer | Phase III (VELIA) with carboplatin/paclitaxel and as maintenance [7] | This compound throughout treatment (with chemo and as maintenance) improved PFS. |

Experimental Protocols

Here are detailed methodologies for key experiments from the search results to guide preclinical research.

Cell-Based Assay: In Vitro Synergy Study

This protocol is adapted from studies investigating this compound's synergy with chemotherapeutics in colorectal cancer cell lines [3].

- Cell Lines: HCT-116 and HT-29 colorectal carcinoma cells.

- Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to the working concentration [3].

- Experimental Procedure:

- Plate cells in 96-well plates and allow to adhere.

- Treat cells with 4 μM this compound for 24 hours in combination with varying concentrations of chemotherapeutic agents (e.g., SN38 or oxaliplatin).

- Incubate for a predetermined period (e.g., 5 days).

- Viability Assessment: Measure cell viability using the Sulforhodamine B (SRB) assay.

- Fix cells with trichloroacetic acid.

- Stain with SRB dye.

- Measure optical density at 510-560 nm. Percent viability is calculated relative to untreated controls.

- Data Analysis: Synergy is determined when the combination treatment results in significantly greater cell kill than either agent alone. PARP activity can be measured via immunoblotting to confirm inhibition (>4-fold reduction at 24 hours) [3].

Animal Model: In Vivo Efficacy Study

This protocol is based on studies demonstrating this compound's efficacy in xenograft models [3].

- Animal Model: Female nude athymic mice (5-6 weeks old).

- Xenograft Establishment:

- Subcutaneously inject 5 million HCT116 colon cancer cells (in a 200 μL suspension) into the flank.

- Dosing Regimen:

- This compound: Administer 25 mg/kg via oral gavage, twice daily in 6-hour intervals on days 2-17.

- Chemotherapy: For example, Temozolomide at 17.5 mg/kg, orally, once daily on days 4-8, given 2 hours after the morning this compound dose.

- Efficacy Endpoint:

- The primary endpoint is Tumor Growth Delay (TGD). Measure tumor volumes regularly and calculate the difference in the time for treated versus control tumors to reach a predefined size. The combination of radiation, irinotecan (CPT-11), and this compound showed a significantly longer TGD compared to radiation and irinotecan without this compound [3].

Research Considerations and Future Directions

- Patient Selection is Critical: The efficacy of this compound is strongly linked to underlying tumor biology. Focus on populations with HR-DDR deficiencies (e.g., BRCA1/2, PALB2 mutations) or in contexts of "BRCAness" [5] [4] [6].

- Combination over Monotherapy: Its development path leans heavily towards use with DNA-damaging agents rather than as a single agent, due to its primary role as a sensitizer [7] [5] [4].

- Differential PARP Trapping: Be aware that this compound has a lower potential for "PARP trapping" compared to other clinical PARP inhibitors (e.g., olaparib, niraparib). This may influence its toxicity profile and efficacy in different combination regimens [4].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. ABT-888 (this compound) - Potent PARP Inhibitor | APExBIO [apexbt.com]

- 4. Profile of this compound and its potential in the treatment of solid ... [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I/II Study of this compound (ABT-888) in combination with 5 ... [pmc.ncbi.nlm.nih.gov]

- 6. Randomized Phase II Study of PARP Inhibitor ABT-888 (this compound) with Modified FOLFIRI versus FOLFIRI as Second-line Treatment of Metastatic Pancreatic Cancer: SWOG S1513 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (ABT-888) [hemonc.org]

pharmacokinetics of veliparib population PK meta-analysis

Population Pharmacokinetic Parameters of Veliparib

The following table summarizes the core PopPK parameters and the significant covariates identified in the final model [1].

| Parameter / Covariate | Description / Value | Impact on this compound Exposure (AUCss) |

|---|---|---|

| Structural Model | One-compartment model with linear clearance and first-order absorption [1]. | - |

| Apparent Oral Clearance (CL/F) | 479 L/day (19.96 L/h) | - |

| Apparent Volume of Distribution (Vc/F) | 152 L | - |

| Covariate on CL/F: Renal Impairment | ||

| • Mild | Creatinine Clearance: 60–89 mL/min | Increase of 27.3% (23.7%–30.9%) |

| • Moderate | Creatinine Clearance: 30–59 mL/min | Increase of 65.4% (56.0%–75.5%) |

| Covariate on CL/F: Strong CYP2D6 Inhibitors | Coadministration with drugs like paroxetine | Increase of 13.0% (6.11%–20.8%) |

| Covariate on CL/F: Sex | Male vs. Female | 16.5% lower (7.53%–23.9%) in males |

Experimental Protocol Overview

The PopPK meta-analysis was conducted using a specific and standardized methodology [1].

- Analysis Population and Data Source: The analysis used pharmacokinetic data from 1,470 adult subjects with ovarian cancer, breast cancer, or other solid tumors. Data was pooled from nine clinical trials (six Phase 1, one Phase 2, and two Phase 3 studies). This compound was administered orally at doses ranging from 10 to 400 mg twice daily, either as monotherapy or in combination with chemotherapy [1].

- Modeling Software: The population pharmacokinetic analysis was performed using NONMEM (Nonlinear Mixed Effects Modeling), a non-validated industry-standard software for this purpose [1].

- Base Model Development: A one-compartment model with first-order absorption and linear elimination best characterized the pharmacokinetics of this compound. This base model was used as the foundation for evaluating the effects of various covariates [1].

- Covariate Testing: The influence of numerous patient-specific factors (covariates) on this compound's PK parameters was systematically tested. These included demographic factors (e.g., age, body weight, sex), laboratory values (e.g., albumin, creatinine clearance), and concomitant medications (e.g., strong CYP2D6 inhibitors) [1].

- Final Model Selection: The final model was established based on statistical criteria (the likelihood ratio test for nested models) and clinical relevance. It included the covariates listed in the table above. The model's performance was qualified using a visual predictive check [1].

PARP Inhibitor Mechanism of Action

The diagram below illustrates the core mechanism by which PARP inhibitors like this compound work, particularly in the context of DNA damage repair, which underpins their therapeutic use.

PARP inhibitor mechanism and synthetic lethality concept.

Key Clinical and Research Implications

- Primary Elimination Route: The analysis confirms that this compound is primarily cleared by the kidneys, with a mean urinary recovery of unchanged parent drug at 73% [1].

- Metabolism: this compound undergoes some hepatic metabolism, primarily by CYP2D6 and, to a lesser extent, by CYP2C19 and CYP3A4. Its major metabolite, M8, has significantly lower (15-fold) PARP-inhibitory activity and is not considered clinically relevant [1].

- Dosing Guidance: The meta-analysis concluded that, aside from baseline creatinine clearance (renal impairment), no other covariates had a clinically meaningful effect on this compound exposure that would warrant dose adjustment. This simplifies its clinical application [1].

References

Comprehensive Technical Guide: Veliparib Sensitivity in BRCA-Mutated Cancers

Introduction and Basic Properties of Veliparib

This compound (ABT-888) is an oral small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP-1 and PARP-2, which play crucial roles in DNA damage repair pathways. As a potent chemosensitizer and standalone therapeutic agent, this compound has demonstrated significant activity in cancers with homologous recombination deficiency (HRD), particularly those with BRCA1/2 mutations. The compound exhibits favorable pharmacokinetic properties with linear kinetics across dose ranges and achieves sufficient plasma concentrations to inhibit PARP activity effectively at tolerated doses [1] [2].

The structural characteristics of this compound enable it to compete with the nicotinamide moiety of NAD+ for the catalytic domain of PARP enzymes, preventing PARP release from DNA damage sites and thereby blocking DNA repair processes [3]. Unlike some other PARP inhibitors, this compound appears to have less potent PARP-trapping activity relative to its catalytic inhibition, which may contribute to its differentiated toxicity profile when combined with chemotherapy regimens [3]. The drug undergoes hepatic metabolism primarily to an active metabolite (M8), with population pharmacokinetic modeling indicating that creatinine clearance and lean body mass significantly influence this compound clearance and volume of distribution [1].

Mechanisms of Action & Synthetic Lethality

Synthetic Lethality in BRCA-Deficient Cells

The primary mechanism underlying this compound's selective toxicity in BRCA-mutated cancers centers on the concept of synthetic lethality, where simultaneous disruption of two parallel DNA repair pathways leads to cell death, while disruption of either alone remains viable [3]. In BRCA-deficient cells, the homologous recombination (HR) pathway is already compromised, creating dependency on base excision repair (BER) mediated by PARP for DNA single-strand break repair. This compound inhibition of PARP in this context creates a dual repair deficiency that leads to accumulation of DNA damage, replication fork collapse, and ultimately cell death [3].

“PARP inhibition results in trapping of PARP-1 on DNA repair intermediates at single-strand breaks and stalling of replication forks that require BRCA-dependent homologous recombination for resolution.” [3] This mechanistic insight explains the differential sensitivity observed between BRCA-deficient and BRCA-proficient cells, providing a strong therapeutic window for this compound in BRCA-mutated cancers [3].

PARP Inhibition and DNA Repair Pathways

The molecular consequences of this compound-mediated PARP inhibition extend beyond synthetic lethality alone:

- BER Pathway Disruption: this compound prevents PARP-1 from transferring ADP-ribosyl moieties from NAD+ to acceptor proteins, disrupting recruitment of DNA repair proteins (DNA polymerase β, DNA ligase III, XRCC1) to sites of single-strand breaks [3]

- Replication Fork Stabilization: Evidence suggests that PARP inhibition may stabilize reversed replication forks in BRCA-deficient cells, creating structures that cannot be adequately processed in the absence of functional homologous recombination [2]

- Metabolic Alterations: NMR-based metabolomics reveals that this compound treatment induces cell line-dependent metabolic changes in breast cancer cells, affecting nitrogen metabolism, glycine/serine/threonine metabolism, and aminoacyl-tRNA biosynthesis, suggesting additional mechanisms contributing to its antitumor effects [4]

Visualization of synthetic lethality mechanism between this compound and BRCA mutation

Clinical Efficacy and Response Data

Monotherapy Clinical Trials

Single-agent this compound has demonstrated substantial clinical activity in patients with BRCA1/2-mutated cancers across multiple phase I trials. The recommended phase II dose (RP2D) for continuous monotherapy was established at 400 mg twice daily, based on a phase I study that enrolled 98 patients with BRCA1/2-mutated or platinum-refractory ovarian/triple-negative breast cancer [2]. The dose-limiting toxicities observed included grade 3 nausea/vomiting and grade 2 seizures, while common adverse events consisted mainly of grade 1-2 nausea (65%) and fatigue (45%) [2].

“Overall response rate was 23% (95% CI 13-35%) in BRCA-mutated patients overall, and 37% (95% CI 21-55%) at 400 mg BID and above.” [2] This dose-response relationship underscores the importance of adequate this compound exposure for optimal efficacy. In a dedicated phase I/II trial focusing on platinum-resistant or intermediate-sensitive ovarian cancer patients with BRCA mutations, this compound monotherapy achieved an impressive 65% overall response rate (6% complete response, 59% partial response) with a maximum tolerated dose of 300 mg twice daily [5]. The progression-free survival in this heavily pretreated population was 5.6 months, demonstrating meaningful clinical activity in the challenging platinum-resistant setting [5].

Combination Therapy Regimens

This compound combination strategies with DNA-damaging agents have shown enhanced efficacy in BRCA-mutated cancers. A phase I study of this compound combined with cisplatin and vinorelbine demonstrated promising activity in triple-negative and BRCA-mutation-associated breast cancer, with 35% achieving radiologic response (2 complete, 15 partial) and 44% stable disease among 48 evaluable patients [6]. The combination was well-tolerated at this compound doses up to 300 mg BID, with neutropenia (36%), anemia (30%), and thrombocytopenia (12%) as the most common grade 3/4 adverse events [6].

The BROCADE study further established the combination of this compound with carboplatin and paclitaxel in BRCA-mutated metastatic breast cancer, demonstrating significant progression-free survival benefit [7]. More recent efforts have explored this compound with carboplatin alone, establishing an RP2D of 250 mg BID on days 1-21 of a 21-day cycle, with 18.6% partial response and 48.8% stable disease among evaluable patients [7]. This combination showed acceptable toxicity, primarily hematological (thrombocytopenia, lymphopenia, neutropenia), supporting its feasibility for further development [7].

Table 1: this compound Monotherapy Efficacy in BRCA-Mutated Cancers

| Cancer Type | Patient Population | Dosing Schedule | Overall Response Rate | Progression-Free Survival | Reference |

|---|---|---|---|---|---|

| Mixed Solid Tumors | BRCA-mutated (n=70) | 400 mg BID (continuous) | 37% (at ≥400 mg BID) | Not specified | [2] |

| Ovarian Cancer | Platinum-resistant/intermediate (n=32) | 300 mg BID (days 1-28) | 65% (6% CR, 59% PR) | 5.6 months | [5] |

| Ovarian, Breast, Prostate | BRCA-mutated (phase I expansion) | 50-500 mg BID (continuous) | 23% (all BRCA-mutated) | Not specified | [2] |

Table 2: this compound Combination Therapy Efficacy in BRCA-Mutated Cancers

| Combination Regimen | Cancer Type | This compound Dosing | Overall Response Rate | Key Grade 3/4 Toxicities | Reference |

|---|---|---|---|---|---|

| Cisplatin + Vinorelbine | TNBC/BRCA-mutated breast | 300 mg BID (days 1-14) | 35% (2 CR, 15 PR) | Neutropenia (36%), Anemia (30%) | [6] |

| Carboplatin + Paclitaxel | BRCA-mutated breast | Various schedules | Improved PFS vs placebo | Myelosuppression | [7] |

| Carboplatin alone | Advanced breast cancer | 250 mg BID (days 1-21) | 18.6% PR, 48.8% SD | Thrombocytopenia, Lymphopenia | [7] |

Pharmacodynamic Assessment & Biomarker Protocols

PAR Level Measurement in PBMCs

Robust pharmacodynamic assessment is critical for demonstrating target engagement and guiding dose selection for this compound. The PAR sandwich immunoassay provides a validated method for quantifying poly(ADP-ribose) levels in peripheral blood mononuclear cells (PBMCs) as a direct measure of PARP inhibition [1] [3]. This approach leverages the inverse relationship between this compound exposure and PAR formation, allowing researchers to confirm on-target drug activity and establish pharmacodynamically active dosing regimens.

Experimental Protocol:

- Sample Collection: Collect PBMCs from patients pre-dose and at multiple timepoints post-veliparib administration (e.g., 1, 4, 8, 24 hours)

- Sample Processing: Isolate PBMCs using density gradient centrifugation, lyse cells, and quantify PAR levels using commercially available PAR ELISA kits

- Data Interpretation: ≥50% reduction in PAR levels from baseline demonstrates significant PARP inhibition [1]

- Correlation with Efficacy: In clinical studies, ≥50% PAR inhibition in PBMCs was observed at this compound doses ranging from 50-500 mg BID, corresponding with clinical activity [1]

This pharmacodynamic assessment has proven valuable in dose selection and optimization, with studies showing that continuous PAR inhibition is achievable with BID dosing schedules. However, researchers should note that PAR levels in PBMCs may not always perfectly correlate with tumor PAR levels, potentially explaining occasional discordance between PAR suppression and clinical response in some trials [3].

Functional HRD Assessment Methods

Beyond BRCA mutation status, assessing functional homologous recombination deficiency provides valuable insights for predicting this compound sensitivity. The FANCD2 foci formation assay (FATSI) offers a functional approach to identifying tumors with HRD based on impaired FANCD2 monoubiquitination and nuclear foci formation in proliferating tumor cells [7].

Experimental Protocol:

- Sample Preparation: Process formalin-fixed paraffin-embedded tumor sections (5μm) and perform triple-label immunofluorescence for FANCD2, Ki67 (proliferation marker), and a nuclear counterstain

- Imaging and Analysis: Image 100 Ki67-positive proliferating tumor cells and quantify FANCD2 nuclear foci; defective FA pathway is defined by absence of FANCD2 foci in nuclei of proliferating cells

- Clinical Correlation: Tumors with FATSI-defined HRD show increased sensitivity to this compound combinations regardless of BRCA mutation status [7]

Additional functional assessments include γH2AX immunofluorescence as a marker of DNA double-strand breaks, with increased γH2AX foci formation indicating persistent DNA damage following this compound treatment [7]. Radial chromosome formation assays provide another functional measure of HRD, based on the formation of distinctive chromosomal abnormalities in HR-deficient cells following DNA damage.

Comprehensive biomarker assessment strategy for this compound sensitivity

Resistance Mechanisms & Research Methods

Established Resistance Pathways

Acquired resistance to this compound and other PARP inhibitors represents a significant clinical challenge and active research area. The most well-characterized mechanism involves secondary BRCA mutations that restore functional homologous recombination [2]. These reversion mutations occur in a subset of BRCA-mutated cancers and typically involve frameshift corrections that restore the open reading frame, enabling production of functional BRCA protein and recovery of HR proficiency [2].

Additional resistance mechanisms include:

- Upregulation of drug efflux pumps: Increased P-glycoprotein expression reduces intracellular this compound accumulation

- PARP-1 mutations: Structural alterations in the PARP-1 enzyme that affect drug binding

- Replication fork stabilization: Loss of factors that promote fork degradation (e.g., PTIP, CHD4) in BRCA-deficient cells

- Altered metabolism: NMR-based metabolomics reveals cell line-dependent metabolic changes in response to this compound that may influence sensitivity [4]

Notably, cell line studies demonstrate selective pressure against BRCA1/2 mutations in culture, with a much lower incidence of deleterious BRCA mutations in established ovarian cancer cell lines (3.0%) compared to clinical populations, suggesting strong selection for HR proficiency during cell line establishment [8].

Experimental Approaches for Resistance Studies

Comprehensive resistance characterization requires integrated molecular approaches:

- Next-generation sequencing: Detect secondary BRCA mutations and other genetic alterations that may confer resistance

- Functional HR assays: Assess restoration of homologous recombination capacity via RAD51 foci formation or other functional readouts

- Drug accumulation studies: Measure intracellular this compound concentrations in resistant vs. sensitive models

- Metabolomic profiling: NMR-based approaches can identify metabolic adaptations associated with resistance [4]

“Cell lines derived from metastatic disease are significantly more resistant to this compound (2.0 fold p = 0.03) compared to those derived from primary tumours.” [8] This observation highlights the importance of considering tumor origin and prior treatment history when developing preclinical models for resistance studies.

Clinical Trial Design Guidance

Patient Selection Strategies

Optimal patient selection is critical for successful this compound clinical development in BRCA-mutated cancers. While germline BRCA mutation status remains the strongest predictive biomarker, emerging evidence supports expanding eligibility to include tumors with somatic BRCA mutations and other manifestations of homologous recombination deficiency [6] [7].

Key considerations for patient stratification:

- BRCA mutation status: Distinguish between germline and somatic mutations, as both demonstrate this compound sensitivity

- HRD signatures: Genomic scar assays can identify tumors with functional HRD beyond BRCA mutations

- Platinum sensitivity: Prior response to platinum-based chemotherapy may serve as a clinical indicator of HRD and this compound sensitivity

- FA pathway deficiency: FATSI assay identifies additional patients likely to benefit from this compound combinations [7]

The VELIA trial in ovarian cancer demonstrated that while progression-free survival benefited from this compound addition to carboplatin/paclitaxel, no overall survival difference was detected, highlighting the importance of appropriate patient selection and endpoint consideration in trial design [9].

Endpoint Selection and Assessment

Novel imaging biomarkers offer promising approaches for early response assessment in this compound trials. 18FLT-PET imaging enables non-invasive quantification of tumor proliferative activity, with early reductions in SUVmax (as early as day 7-21 of cycle 1) correlating with subsequent treatment response [7].

Recommended endpoints for this compound clinical trials:

- Primary endpoints: Progression-free survival (particularly for maintenance therapy trials); objective response rate (for early-phase studies)

- Secondary endpoints: Overall survival, clinical benefit rate, duration of response, patient-reported outcomes

- Exploratory endpoints: Pharmacodynamic markers (PAR levels in PBMCs), functional imaging changes (18FLT-PET SUVmax), circulating tumor cell analyses

Recent analysis of the VELIA trial indicated that disease-related symptoms were not significantly worsened by this compound addition to chemotherapy, supporting the favorable therapeutic index of this combination [9].

Conclusion and Future Directions

This compound represents a promising therapeutic option for BRCA-mutated cancers, with demonstrated efficacy as both monotherapy and in combination with DNA-damaging agents. The synthetic lethality mechanism provides a strong biological rationale for its selective activity in HR-deficient tumors, while its differentiated safety profile supports combination strategies. Ongoing research focuses on expanding its application beyond BRCA-mutated cancers to include other HR-deficient tumors, optimizing combination regimens, and addressing acquired resistance mechanisms.

References

- 1. Parent-Metabolite Pharmacokinetic Modeling and Pharmacodynamics... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1 and pharmacodynamic study of chronically-dosed... [link.springer.com]

- 3. Molecular Pathways: Targeting PARP in Cancer Treatment [pmc.ncbi.nlm.nih.gov]

- 4. The Poly (ADP-Ribose) Polymerase Inhibitor this compound and ... [nature.com]

- 5. This compound Monotherapy to Patients With BRCA Germ Line ... [sciencedirect.com]

- 6. Phase I Study of this compound (ABT-888) Combined with ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase I Study of this compound on an Intermittent and Continuous ... [pmc.ncbi.nlm.nih.gov]

- 8. BRCA1/2 mutation analysis in 41 ovarian cell lines reveals ... [pmc.ncbi.nlm.nih.gov]

- 9. Final overall survival and disease-related symptoms results [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Veliparib and Homologous Recombination Deficiency in Cancer Therapeutics

Introduction to Homologous Recombination Deficiency (HRD) and Veliparib

Homologous Recombination Deficiency (HRD) represents a critical cellular state in which the error-free homologous recombination repair (HRR) pathway for DNA double-strand breaks becomes compromised, creating a therapeutically exploitable vulnerability in cancer cells. This comprehensive technical guide examines the intersection between HRD and This compound, a poly(ADP-ribose) polymerase (PARP) inhibitor with distinct clinical properties. The synthetic lethality paradigm enables selective targeting of HRD tumor cells while sparing normal tissues, representing a cornerstone of precision oncology. Understanding the mechanistic basis of HRD and the pharmacological characteristics of this compound is essential for optimizing their clinical application in oncology drug development.

The clinical significance of HRD extends across multiple cancer types, with particularly important implications in ovarian cancer, breast cancer, pancreatic adenocarcinoma, and prostate cancer. Approximately 50% of high-grade serous ovarian carcinomas (HGSOC) exhibit HRD, while in triple-negative breast cancers (TNBCs), estimates suggest 40-60% may express a BRCA-like phenotype even in the absence of pathogenic BRCA mutations [1] [2]. The development of this compound represents an important chapter in the evolution of PARP inhibitors, distinguished by its potent PARP-1/2 inhibition with relatively lower PARP-trapping potency compared to other agents in its class. This pharmacological profile potentially enables more feasible combination strategies with DNA-damaging chemotherapy regimens [2].

HRD Biological Mechanisms and Testing Approaches

Homologous Recombination Repair Mechanism and Deficiency

The homologous recombination repair pathway constitutes a high-fidelity DNA repair mechanism that operates primarily during the S and G2 phases of the cell cycle when sister chromatids are available as templates. This complex multistep process involves numerous proteins, with BRCA1 and BRCA2 playing central roles. The HRR process initiates with recognition of double-strand breaks by the MRN complex (MRE11, RAD50, and NBS1), leading to ATM activation. Subsequent recruitment of BRCA1, CHEK1, and CHEK2 to the break site facilitates end resection, creating single-strand ends that are stabilized by replication protein A (RPA), leading to ATR activation. The critical step of RAD51 nucleofilament formation occurs through the coordinated actions of PALB2 and BRCA2, which replace RPA with RAD51, enabling strand invasion and DNA synthesis using homologous DNA as a template [3].

Homologous recombination deficiency arises from various mechanistic disruptions to this repair pathway, including:

- Germline or somatic mutations in HRR-related genes (BRCA1, BRCA2, PALB2, RAD51, ATM, and others)

- Epigenetic modifications such as BRCA1 or RAD51C promoter hypermethylation

- Aberrant post-translational regulation of HRR pathway components

The functional consequence of HRD is genomic instability, as cells are forced to utilize error-prone alternative repair pathways like non-homologous end joining (NHEJ) and microhomology-mediated end joining (MMEJ). These backup mechanisms frequently generate genomic scars that serve as persistent footprints of HRD, including characteristic patterns of mutations, copy number variations, and structural chromosomal rearrangements [3] [1].

Figure 1: HRD causes and consequences illustrating the mechanistic relationship between DNA repair defects and genomic instability

HRD Testing Methodologies

HRD testing methodologies have evolved into two principal categories: genomic scar-based assays and functional assessments. The currently FDA-approved tests focus on detecting genomic scars through comprehensive analysis of specific mutational signatures and chromosomal abnormalities. These scars persist as historical evidence of HRD, even if the functional deficiency is later compensated through secondary mutations or other resistance mechanisms [3] [1].

The three principal genomic scar signatures utilized in HRD testing include:

Loss of heterozygosity (LOH): Defined as the irreversible loss of one parental allele at a specific chromosomal locus. A percentage of genomic LOH (gLOH) ≥14-16% typically classifies tumors as LOH-high, which correlates with HRD [3] [1].

Telomeric allelic imbalance (TAI): Characterized by subtelomeric regions exhibiting allelic imbalance that does not cross the centromere. A number of TAI (NtAI) ≥22 is associated with HRD and cisplatin sensitivity, even in wild-type BRCA tumors [3].

Large-scale transitions (LST): Defined as chromosomal breaks between adjacent regions larger than 10 Mb. Tumors are considered LSThigh with ≥15 LSTs in near-diploid genomes or ≥20 in near-tetraploid genomes [3] [1].

The most widely validated approach combines these three signatures into a composite genomic instability score (GIS), also referred to as HRD-sum. This unweighted sum of LOH, TAI, and LST scores has demonstrated superior performance in differentiating HRD from HR-proficient tumors compared to individual parameters alone [3] [1].

Table 1: FDA-Approved HRD Testing Platforms

| Test Name | Manufacturer | Methodology | Biomarkers Assessed | Cut-off Values | Clinical Validation |

|---|---|---|---|---|---|

| MyChoice CDx | Myriad Genetics | SNP-based NGS | GIS (LOH+TAI+LST), BRCA1/2 mutations | GIS ≥42 | PRIMA, PAOLA-1, VELIA trials |

| FoundationOne CDx | Foundation Medicine | NGS-based genomic profiling | %gLOH, BRCA1/2, HRR genes | %LOH >16% | ARIEL2/3, TRITON2 trials |

Functional HRD assays represent an emerging category that assesses the dynamic capacity of cells to perform homologous recombination, typically through evaluation of RAD51 foci formation in response to DNA damage. While not yet FDA-approved, these functional approaches offer the potential to capture the current HRD status rather than historical genomic scars, which may be particularly valuable given the dynamic nature of HRD status that can evolve under therapeutic pressure [1].

Emerging technologies in HRD assessment include transcriptional signatures, RAD51 foci immunohistochemistry, and integrated approaches incorporating artificial intelligence. These novel strategies aim to overcome limitations of current genomic scar-based tests, particularly their inability to detect functional restoration of HRR capability through secondary reversion mutations [1].

Table 2: Comparison of HRD Testing Approaches

| Methodology | Examples | Advantages | Limitations | Clinical Utility |

|---|---|---|---|---|

| Genomic Scar Analysis | MyChoice, FoundationOne | Standardized, validated, prognostic | Historical footprint, cannot detect HR restoration | PARPi patient selection, prognosis |

| Mutational Signature | Signature 3 (Sig3) | Mechanistic link to HRD | Computational complexity, emerging validation | Predictive biomarker development |

| Functional Assays | RAD51 foci, GFP-based HR assays | Dynamic assessment, functional readout | Technical variability, limited standardization | Emerging biomarker |

| Transcriptional Signatures | HRD gene expression profiles | Functional state assessment | Context-dependent expression | Prognostic stratification |

This compound Profile and Clinical Trial Evidence

This compound Mechanism and Pharmacological Properties

This compound (ABT-888) is an orally bioavailable, potent inhibitor of PARP-1 and PARP-2 enzymes that demonstrates distinctive characteristics within the PARP inhibitor class. Unlike some other PARP inhibitors, this compound exhibits relatively lower PARP-trapping potency, which may reduce hematological toxicity when combined with DNA-damaging chemotherapy regimens. This pharmacological profile has made this compound particularly suitable for investigation in combination strategies, as evidenced by its evaluation alongside platinum-based chemotherapies and other cytotoxic agents across multiple cancer types [2].

The synthetic lethality mechanism underlying this compound's selective toxicity toward HRD cells involves simultaneous disruption of two complementary DNA repair pathways. PARP inhibition compromises base excision repair, leading to accumulation of single-strand breaks that collapse into double-strand breaks during DNA replication. In HRD cells, the inability to effectively repair these lesions through homologous recombination results in accumulated genomic instability and eventual cell death, while normal cells with intact HRR capacity remain viable [3] [4].

Figure 2: this compound mechanism of action showing synthetic lethality in HR-deficient cells

Clinical Trial Evidence for this compound

The clinical development of this compound has encompassed multiple cancer types and treatment contexts, with varying outcomes based on HRD status and combination partners:

Ovarian Cancer - VELIA/GOG-3005 Trial: This Phase 3 study evaluated this compound combined with first-line carboplatin and paclitaxel chemotherapy followed by this compound maintenance in women with Stage III-IV ovarian carcinoma. The trial design included all-comers regardless of biomarker status, with subsequent stratification based on germline BRCA mutation and HRD status determined by genomic instability score (threshold of 33). In the BRCA wild-type population, progression-free survival (PFS) hazard ratios for this compound-throughout versus control were similar in both HRD/BRCAwt (22.9 vs. 19.8 months; HR 0.76) and HRP subgroups (15.0 vs. 11.5 months; HR 0.765). Importantly, by Cycle 3, the proportion of patients achieving ≥90% CA-125 reduction from baseline was significantly higher with this compound (pooled arms) versus control (34% vs. 23%; P=0.0004), with benefits observed particularly in BRCAwt and HRP subgroups. These findings suggest this compound may benefit a broader patient population than those currently eligible for PARPi based solely on BRCA mutation or HRD status [5] [6].

Pancreatic Cancer - Phase II Trial: This single-arm, multicenter study evaluated single-agent this compound in previously-treated patients with germline BRCA1/2 or PALB2 mutant pancreatic adenocarcinoma. Sixteen patients were enrolled, with 69% harboring BRCA2 mutations and 88% having received prior platinum-based therapy. The trial demonstrated limited efficacy for this compound monotherapy in this heavily pretreated population, with no confirmed partial responses observed, although 25% of patients achieved stable disease. The median PFS was 1.7 months and median OS was 3.1 months. These results highlight the challenge of PARPi resistance following platinum therapy, potentially due to restoration of HR function through secondary BRCA reversion mutations [4].

Breast Cancer - S1416 Trial: This randomized Phase 2 study evaluated cisplatin combined with either this compound or placebo in advanced triple-negative breast cancer. A distinctive feature was the biomarker classification system employing the BROCA-HR test (assessing 40 HRR-related genes) with subsequent categorization into BRCA1/2-mutated, BRCA-like, or non-BRCA-like groups. BRCA-like definition incorporated four markers in priority order: GIS ≥42 (MyChoice CDx), somatic BRCA1/2 mutation, BRCA1 promoter hypermethylation, or germline HRR gene mutations beyond BRCA. The BRCA-like subgroup demonstrated significantly improved PFS with this compound combination versus placebo (5.9 vs. 4.2 months; HR 0.57), while non-BRCA-like patients derived no additional benefit. This trial successfully validated the BRCAness concept in breast cancer and demonstrated this compound's potential beyond germline BRCA-mutated tumors [2].

Table 3: Key Clinical Trials of this compound Across Cancer Types

| Trial/Phase | Cancer Type | Regimen | Patient Population | Key Efficacy Outcomes | HRD Assessment |

|---|---|---|---|---|---|

| VELIA/GOG-3005 (Phase 3) | Ovarian | This compound + carbo/taxol → this compound maintenance | Newly diagnosed Stage III-IV (all-comers) | PFS HR 0.76 (HRD/BRCAwt), 0.765 (HRP) | GIS (cut-off 33) |

| Phase 2 [4] | Pancreatic | This compound monotherapy | gBRCA1/2 or PALB2 mutant, 1-2 prior lines | No confirmed responses; 25% SD ≥4 months | BRCA1/2, PALB2 mutations |

| S1416 (Phase 2) [2] | Triple-Negative Breast | Cisplatin ± this compound | Advanced TNBC, biomarker-classified | PFS 5.9 vs 4.2 months (BRCA-like) | BROCA-HR, GIS ≥42 |

Comparative Efficacy of PARP Inhibitors by HRD Status

A systematic review and meta-analysis of PARPi efficacy according to HRD biomarkers provides important context for understanding this compound's positioning within the PARP inhibitor class. This comprehensive analysis encompassed 5 studies (3,225 patients) in the first-line setting and 8 studies (5,529 patients) including both first-line and recurrence settings. The findings demonstrated a gradient of PARPi benefit according to HRD status:

- BRCA-mutated (BRCAm): PFS HR 0.33 (95% CI: 0.30-0.43) in first-line setting

- Non-BRCA HRD: PFS HR 0.49 (95% CI: 0.37-0.65) in first-line setting

- HR proficient (HRP): PFS HR 0.78 (95% CI: 0.58-1.03) in first-line setting

Notably, among BRCA wild-type patients, similar benefit was observed between those identified as HRD by MyChoice CDx (GIS ≥42) and those with gLOH-high (FoundationOne CDx), with pooled HRs of 0.43 and 0.42, respectively [7]. This suggests comparable performance between the two major commercial HRD assays in predicting PARPi benefit.

Experimental Protocols and Technical Methodologies

Genomic Instability Score Assessment Protocol

The Genomic Instability Score represents a composite biomarker integrating three specific genomic scar signatures. The technical protocol for GIS assessment typically involves the following steps:

Sample Preparation and Sequencing:

- Obtain FFPE tumor tissue samples with matched normal specimen (blood or saliva)

- Ensure tumor content >20% and DNA quality meets QC metrics (DV200 >30%)

- Extract DNA using validated kits (e.g., QIAamp DNA FFPE Tissue Kit)

- Perform whole-genome sequencing or targeted SNP-based sequencing (MyChoice CDx uses >16,000 SNP probes)

- Sequence to appropriate depth (typically >500x for tumor, >200x for normal)

Bioinformatic Analysis:

- Align sequences to reference genome (GRCh38) using optimized aligners (BWA-MEM)

- Perform variant calling and quality filtering (GATK best practices)

- Calculate the three component scores:

- LOH score: Number of LOH regions >15 Mb but less than entire chromosome arm

- TAI score: Count of subtelomeric regions with allelic imbalance not crossing centromere

- LST score: Number of chromosomal breaks between adjacent regions >10 Mb

- Compute GIS as unweighted sum: GIS = LOH + TAI + LST

- Apply threshold (typically ≥42 for MyChoice CDx) to classify as GIS-high vs GIS-low

Interpretation and Reporting:

- Integrate with BRCA1/2 mutation status (germline and somatic)

- Generate comprehensive report classifying tumors as:

Functional HRD Assessment via RAD51 Foci Protocol

Functional HRD assays provide complementary information to genomic scar tests by assessing real-time HRR capacity. The RAD51 foci formation assay represents a prominent example:

Cell Culture and Treatment:

- Culture tumor cells in appropriate medium or use fresh tumor slices

- Irradiate cells (typically 2-10 Gy) or treat with DNA-damaging agent (e.g., 5μM olaparib)

- Incubate for 4-6 hours to allow DNA damage response

Immunofluorescence Staining:

- Fix cells with 4% paraformaldehyde for 15 minutes

- Permeabilize with 0.5% Triton X-100 for 10 minutes

- Block with 5% BSA for 1 hour

- Incubate with primary antibodies (anti-RAD51, anti-γH2AX) overnight at 4°C

- Apply fluorescent secondary antibodies (Alexa Fluor conjugates) for 1 hour

- Counterstain with DAPI and mount with antifade medium

Microscopy and Quantification:

- Acquire images using high-content confocal microscopy (≥60 cells per condition)

- Quantify RAD51 foci nuclei (≥5 distinct foci per nucleus)

- Calculate percentage of RAD51-positive cells

- Establish threshold for HR deficiency (typically <10% RAD51-positive cells)

Validation and Quality Control:

- Include positive (BRCA-deficient) and negative (HR proficient) controls

- Demonstrate dose-dependent response to DNA damage

- Correlate with genomic scar-based HRD status when available [1]

Clinical Application and Future Directions

Clinical Implementation and Interpretation

The integration of HRD testing and this compound into clinical practice requires careful consideration of several factors. Patient selection should account for cancer type, disease stage, prior therapies, and biomarker status. Current evidence supports this compound use in:

- Newly diagnosed ovarian cancer in combination with carboplatin/paclitaxel followed by maintenance, particularly in HRD populations based on VELIA trial results

- Advanced triple-negative breast cancer with BRCA-like characteristics in combination with cisplatin, as demonstrated in S1416

- Research settings for other HRD-associated malignancies, including pancreatic and prostate cancers

Test interpretation must recognize the dynamic nature of HRD status. Genomic scar-based tests provide a historical record of HRD but cannot detect functional restoration of HRR capacity through reversion mutations or other compensatory mechanisms. This limitation is particularly relevant in the context of prior platinum exposure, where reversion mutations can restore HR proficiency and confer resistance to PARPi therapy. Discrepancies may arise between different testing platforms, as evidenced by only partial overlap between GIS and gLOH classifications [3] [1] [7].

Clinical decision-making should integrate HRD status with other relevant factors, including histological subtype, disease burden, performance status, and prior treatment history. The gradient of PARPi benefit according to HRD status supports preferential use in HRD-positive malignancies, while in HRP tumors, careful consideration of marginal benefit (HR ~0.7) is warranted, with strong consideration of alternative therapies or clinical trial enrollment [7].

Emerging Approaches and Future Perspectives

The evolving landscape of HRD assessment and this compound application includes several promising directions:

Novel HRD Assessment Technologies:

- Artificial intelligence-driven approaches integrating multi-omics data for improved HRD classification

- Functional precision medicine using ex vivo drug sensitivity testing with patient-derived organoids

- Liquid biopsy-based HRD monitoring to track dynamic changes in HRD status during treatment

- Epigenetic profiling to capture additional determinants of HRD beyond genetic alterations

Combination Therapy Strategies:

- This compound with novel DNA-damaging agents including antibody-drug conjugates (ADCs) with topoisomerase-I inhibitor payloads

- Immunotherapy combinations leveraging potential synergy between DNA damage and immune activation

- Rational combinations targeting resistance mechanisms including PI3K/AKT pathway inhibitors

- Sequencing strategies optimizing timing relative to platinum-based chemotherapy

Biomarker Refinement:

- Standardization of HRD testing across platforms and tissue processing methods

- Dynamic biomarker development capturing functional HR status at time of treatment decision

- Integration of composite biomarkers incorporating genomic, functional, and pharmacological data

- Health equity considerations ensuring validated performance across diverse populations [1] [2]

References

- 1. Current HRD assays in ovarian cancer: differences, pitfalls ... [pmc.ncbi.nlm.nih.gov]

- 2. Can we successfully define and target BRCA-like breast cancers? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homologous recombination deficiency (HRD) testing landscape [pmc.ncbi.nlm.nih.gov]

- 4. Phase II Trial of this compound in Patients with Previously-Treated ... [pmc.ncbi.nlm.nih.gov]

- 5. Impact of homologous recombination status and responses ... [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of homologous recombination status and responses ... [sciencedirect.com]

- 7. Comparison of PARPi efficacy according to homologous ... [cco.amegroups.org]

Molecular Mechanism and Experimental Assessment

The following diagram illustrates the core synthetic lethality mechanism and key experimental methods for assessing veliparib's effects.

Synthetic lethality mechanism and experimental assessment of this compound.

Core Mechanism of Synthetic Lethality

PARP Function & Inhibition: PARP1, the primary enzyme targeted by this compound, is crucial for the Base Excision Repair (BER) pathway, which repairs single-strand DNA breaks (SSBs) [1] [2]. This compound potently inhibits PARP-1 and PARP-2, trapping them on DNA and preventing repair [3] [4] [5].

Synthetic Lethality with BRCA Deficiency: In normal cells, this compound-induced SSBs may convert to double-strand breaks (DSBs) during replication, but these are faithfully repaired by Homologous Recombination (HR), a process dependent on functional BRCA1 and BRCA2 proteins [3] [1]. In BRCA-mutant cells, which are Homologous Recombination Deficient (HRD), DSBs are repaired by error-prone mechanisms like Non-Homologous End Joining (NHEJ), leading to genomic instability and cell death [1] [2]. This creates the synthetic lethal interaction.

Experimental Methods for Validation

Researchers use several key methodologies to study this compound's effects:

In Vitro & In Vivo Models: Preclinical studies use BRCA-mutant cell lines (e.g., HCC1937) and xenograft models to demonstrate selective cytotoxicity and tumor growth inhibition [6] [5]. A chemiluminescent PARP activity assay can confirm target engagement [6].

Clinical Biomarker & Activity Assessment: In clinical trials, PARP activity in patient tumor biopsies and peripheral blood mononuclear cells (PBMCs) is measured to confirm pathway inhibition [3] [5]. Tumor response is assessed via RECIST 1.1 criteria [3] [7] [8].

Metabolic & Functional Imaging: NMR-based metabolomics can identify cell-line-dependent metabolic changes induced by this compound [9] [6]. Functional imaging with ¹⁸FLT-PET serves as an early pharmacodynamic biomarker, where a decrease in signal correlates with reduced tumor proliferation and treatment response [10].

Clinical Trial Data and Design

Key clinical findings from pivotal studies are summarized in the table below.

| Trial Description | Patient Population | Intervention | Key Efficacy Findings | Common Grade 3+ Toxicities |

|---|---|---|---|---|

| Phase II [3] | Recurrent ovarian cancer, gBRCA+ (n=50) | This compound 400 mg BID (single agent) | ORR: 26% (35% platinum-sensitive, 20% platinum-resistant); mPFS: 8.2 months | Fatigue (6%), nausea (4%), leukopenia/neutropenia (4%) |

| Phase I (NCI8609) [10] | Advanced TNBC or HR+/HER2- with FA defect (n=44) | This compound (D1-21) + Carboplatin (AUC5) q3w | ORR: 18.6% (RP2D: this compound 250 mg BID) | Thrombocytopenia, lymphopenia, neutropenia, anemia, fatigue |

| Pilot Study [7] | Metastatic TNBC, non-gBRCA (n=20) | This compound + Lapatinib | ORR: ~24% (4/17 evaluable) | No DLTs; mostly Grade 1/2 |

| Phase II [8] | Metastatic breast cancer (n=62; 30 gBRCA+) | This compound + Temozolomide | ORR in gBRCA+: 23% (32% in platinum-naïve) | Thrombocytopenia (32%), neutropenia (21%) |

Research Considerations and Future Directions

Expanding Synthetic Lethality: Research explores combining this compound with other targeted agents to induce "BRCAness" in BRCA-proficient tumors. For example, combining this compound with the EGFR/HER2 inhibitor lapatinib showed promising activity in TNBC without gBRCA mutations, potentially by suppressing DNA repair capacity [7].

Addressing Resistance: A major research focus is overcoming acquired resistance to PARP inhibitors. Mechanisms include restoration of HR function, replication fork stabilization, and drug efflux pumps [2]. Strategies to combat resistance are critical for improving long-term outcomes.

Biomarker Development: Beyond BRCA, identifying other biomarkers of response is essential. Ongoing work focuses on Homologous Recombination Deficiency (HRD) signatures, defects in the Fanconi Anemia (FA) pathway [10], and gene expression profiles related to DNA repair and immune pathways [7].

References

- 1. Synthetic Lethality‐Based Targets and Their Exploration in ... [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on cancer therapy—synthetic lethal precision ... [nature.com]

- 3. A phase II evaluation of the potent, highly selective PARP inhibitor... [pmc.ncbi.nlm.nih.gov]

- 4. This compound in ovarian cancer: a new synthetically lethal ... [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Metabolism and Disposition [sciencedirect.com]

- 6. The Poly (ADP-Ribose) Polymerase Inhibitor this compound and ... [nature.com]

- 7. An open-label, pilot study of this compound and lapatinib in patients with... [breast-cancer-research.biomedcentral.com]

- 8. Phase II Trial of this compound and Temozolomide in... | Research Square [researchsquare.com]

- 9. The Poly (ADP-Ribose) Polymerase Inhibitor this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I Study of this compound on an Intermittent and Continuous ... [pmc.ncbi.nlm.nih.gov]

Quantitative Summary of Veliparib and Metabolite M8 Disposition

| Parameter | Findings for Veliparib | Findings for Metabolite M8 |

|---|---|---|

| Primary Elimination Route | Renal excretion of unchanged parent drug [1] [2] [3] | Formed via liver metabolism (primarily CYP2D6) [1] [4] [3] |

| Urinary Recovery | ~73% of dose [1] [2] | ~17% of dose (when combined with parent drug, total recovery ~90%) [1] [2] |

| Pharmacologic Activity | Potent PARP inhibitor (Ki for PARP-1: 5.2 nM) [3] | ~13- to 15-fold less potent than parent this compound [1] [4] |

| Impact on Pharmacokinetics | Renal impairment (CLcr) is a major covariate on clearance (CL/F) [1] [5] [6] | Not a significant contributor to overall pharmacologic activity [1] |

| Parameter | Impact on this compound Exposure (AUC) | Clinical Recommendations |

|---|---|---|

| Renal Impairment | ↑ 27% (mild) and ↑ 65% (moderate) [1] | Dose adjustment should be considered [3] |

| CYP2D6 Poor Metabolizers | ↑ ~20% [4] | Patients may have increased exposure [4] |

| Strong CYP2D6 Inhibitors | ↑ 13% [1] | Moderate impact [1] |

| OCT2 Inhibitors (e.g., Cimetidine) | ↑ ~30% [4] | Patients may have increased exposure [3] |

Mechanisms and Experimental Insights

The disposition of this compound involves specific transporters and enzymes, which have been characterized through various experimental protocols.

- Renal Excretion & OCT2 Transport: this compound's renal clearance involves active secretion mediated by the organic cation transporter 2 (OCT2) [4] [3]. In vitro studies using OCT2-transfected cells demonstrated that this compound is a good substrate for this transporter [4]. This process can be inhibited by co-administration of OCT2 inhibitors like cimetidine [4].

- Hepatic Metabolism & CYP2D6: A minor portion of this compound is metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2D6, to form the major plasma metabolite M8 (a lactam derivative) [1] [4] [3]. The following dot language describes the primary disposition pathway and factors affecting this compound's exposure:

Figure 1: The primary elimination pathways of this compound in the body, showing renal excretion as the dominant route.

- In Vitro Metabolic Stability: Recent investigations using human liver microsomes (HLMs) characterize this compound's metabolic stability. A typical protocol involves incubating this compound with pooled HLMs and an NADPH-regenerating system. The decline in this compound concentration over time is measured using a validated UPLC-MS/MS method to determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) [7]. One such study reported a moderate in vitro t₁/₂ of 36.5 minutes [7].

Key Clinical and Research Implications

- Dosing Considerations: The dominant role of renal excretion means that creatinine clearance is the most significant predictor of this compound systemic exposure [1] [6]. While other factors like being a CYP2D6 poor metabolizer or taking an OCT2 inhibitor have a moderate individual impact, they can collectively lead to a substantial (over 2-fold) increase in exposure, which may require dose management [4].

- Low Drug-Drug Interaction Risk as a Perpetrator: this compound itself is a weak inhibitor of key renal transporters (OAT1, OAT3, OCT2, MATE1, MATE2K). At clinical exposure levels, it has minimal potential to cause drug-drug interactions by inhibiting the renal elimination of co-administered drugs that depend on these transporters [8].

References

- 1. A Population Pharmacokinetic Meta‐Analysis of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Mass Balance of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Profile of this compound and its potential in the treatment of solid ... [dovepress.com]

- 4. Complex Disease–, Gene–, and Drug–Drug Interactions [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics and site of action exposures of ... [pmc.ncbi.nlm.nih.gov]

- 6. Parent-Metabolite Pharmacokinetic Modeling and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of this compound metabolic stability in the human ... [pubs.rsc.org]

- 8. Prediction of Clinical Drug–Drug Interactions of this compound ... [sciencedirect.com]

Comprehensive Technical Guide: Veliparib CYP2D6 Metabolism and Drug Interaction Profile

Introduction and Pharmacokinetic Overview

Veliparib (ABT-888) is an orally bioavailable, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP-1 and PARP-2) that functions as a chemosensitizer and radiation sensitizer in oncology therapeutics. As a potent PARP inhibitor with Kis of 5.2 nM and 2.9 nM for PARP-1 and PARP-2 respectively, this compound exhibits favorable pharmaceutical properties including good oral bioavailability and extensive tissue distribution, with demonstrated penetration of the blood-brain barrier [1] [2]. The compound possesses a relatively short elimination half-life, necessitating twice-daily administration to maintain therapeutic PARP inhibition levels based on phase 0 clinical trials that showed recovery of PARP activity within 24 hours after dosing [2] [3].

The pharmacokinetic profile of this compound has been characterized across multiple patient populations including those with solid tumors and hematological malignancies. Population pharmacokinetic analyses have determined that a one-compartment model with first-order absorption and elimination best describes this compound's pharmacokinetics, with an apparent oral clearance (CL/F) of 479 L/day and volume of distribution (Vc/F) of 152 L according to a 2021 meta-analysis [4]. The elimination pathways consist primarily of renal excretion of unchanged drug (approximately 70% of dose) with a minor but metabolically significant hepatic component mediated by CYP2D6, creating the potential for complex gene-drug and drug-drug interactions in clinical settings [5] [2].

Metabolic Pathways and CYP2D6 Role

Primary Elimination Pathways

This compound undergoes elimination through multiple parallel pathways, with renal excretion representing the dominant mechanism and CYP2D6-mediated metabolism serving as an important secondary pathway:

Renal Elimination: Approximately 70% (range: 31%-115%) of an orally administered this compound dose is excreted unchanged in urine, indicating that active renal secretion contributes substantially to elimination beyond simple glomerular filtration [5]. This process is facilitated by organic cation transporter 2 (OCT2) which mediates this compound uptake into renal tubule cells, creating potential for transporter-based drug interactions [2] [3].

Hepatic Metabolism: An estimated 13% of this compound undergoes hepatic metabolism primarily via CYP2D6 oxidation to form the major metabolite M8 (a lactam derivative) [2] [3]. The M8 metabolite demonstrates significantly reduced PARP inhibition activity, with approximately 5-fold lower potency in enzyme assays and 13-fold lower cellular activity compared to the parent this compound compound [5]. Although this represents a minor metabolic pathway quantitatively, its specificity for the highly polymorphic CYP2D6 enzyme creates clinically relevant interindividual variability in drug exposure.

The following diagram illustrates this compound's primary disposition pathways:

Figure 1: this compound disposition pathways showing primary renal elimination and secondary CYP2D6-mediated metabolism

CYP2D6 Genetic Polymorphism Impact

The CYP2D6 enzyme exhibits significant genetic polymorphism that directly influences this compound metabolic capacity across different patient populations. In vitro studies using recombinant enzymes demonstrated substantially different intrinsic clearance values for this compound metabolism between CYP2D6 variants: wild-type CYP2D6.1 showed 0.055 μL/min/pmol CYP compared to only 0.017 μL/min/pmol CYP for the CYP2D6.10 variant allele common in Asian populations [5]. This approximately 70% reduction in intrinsic clearance for the variant enzyme translates directly to reduced metabolic capacity in patients carrying these alleles.

Population pharmacokinetic analyses have quantified the clinical impact of CYP2D6 polymorphisms on this compound exposure. The 2021 meta-analysis by AbbVie researchers demonstrated that CYP2D6 poor metabolizers (PMs) experience a 20% increase in this compound steady-state exposure (AUCss) compared to extensive metabolizers (EMs) [5] [4]. Similarly, coadministration with strong CYP2D6 inhibitors increases this compound exposure by 13.0% (6.11%-20.8%) according to the same analysis [4]. While this single factor produces a moderate effect, its combination with other clearance pathway impairments can lead to clinically significant accumulation.

Molecular dynamics simulations of CYP2D6 variants provide mechanistic insights into these functional differences. The CYP2D610 allele (P34S and S486T substitutions) disrupts the proline-rich PPGP motif near the N-terminus that is crucial for proper enzyme folding and membrane anchoring, while the completely inactive CYP2D64 variant (containing P34S, L91M, H94R, and S486T) shows the smallest active site volume among variants, physically restricting substrate access [6]. These structural alterations directly impact enzyme efficiency and explain the phenotypic differences observed in clinical pharmacokinetics.

Quantitative Clinical Pharmacology Data

Comprehensive Pharmacokinetic Parameters

Table 1: Population pharmacokinetic parameters of this compound from meta-analysis

| Parameter | Value | Units | Study Details |

|---|---|---|---|

| Apparent Oral Clearance (CL/F) | 479 | L/day | Combined data from 1470 subjects across 9 trials [4] |

| Volume of Distribution (Vc/F) | 152 | L | Combined data from 1470 subjects across 9 trials [4] |

| Renal Excretion | 70 (31-115) | % of dose | Single dose study in cancer patients [5] |

| CYP2D6 Metabolism | ~13 | % of dose | Based on metabolite recovery and enzyme phenotyping [2] |

| Impact of Strong CYP2D6 Inhibitors | +13.0 (6.1-20.8) | % increase in AUCss | Meta-analysis of drug interaction studies [4] |

Table 2: Impact of patient factors on this compound steady-state exposure (AUCss)

| Factor | Exposure Change | Clinical Management |

|---|---|---|

| CYP2D6 Poor Metabolizer | +20% | Monitor for potential increased toxicity [5] |

| Strong CYP2D6 Inhibitors | +13.0% (6.1-20.8%) | Consider alternative agents or increased monitoring [4] |

| Mild Renal Impairment | +27.3% (23.7-30.9%) | Dose adjustment may be necessary [4] |

| Moderate Renal Impairment | +65.4% (56.0-75.5%) | Dose reduction recommended [4] |

| OCT2 Inhibitors (e.g., cimetidine) | +30% | Avoid combination or monitor closely [5] |

| Sex (Male vs. Female) | -16.5% (7.5-23.9%) | No routine adjustment needed [4] |

Complex Interaction Profiles

The clearance mechanisms of this compound create multiple potential interaction points when combined with other medications or in patients with specific physiologic compromise. While individual moderate impairments typically produce modest effects on this compound exposure, concomitant disruptions across multiple pathways can lead to clinically significant accumulation:

Combined Pathway Inhibition: Simulation studies indicate that the combination of moderate renal impairment, CYP2D6 poor metabolizer status, and OCT2 inhibition collectively produces a greater than 2-fold increase in this compound steady-state exposure, which may significantly increase toxicity risk [5]. This synergistic effect demonstrates the importance of comprehensive medication review and patient assessment prior to this compound initiation.

Transporter-Mediated Interactions: this compound is a confirmed substrate of OCT2 (organic cation transporter 2) with in vitro studies demonstrating active uptake into renal tubule cells [5]. Coadministration with OCT2 inhibitors like cimetidine increases this compound exposure by approximately 30%, representing a clinically relevant interaction that may necessitate dose modification or increased monitoring [5] [2].

Demographic and Clinical Factors: Population analyses have identified that creatinine clearance represents the most significant covariate affecting this compound oral clearance, while factors such as age, race, cancer type, and concomitant medications affecting CYP3A4, CYP2C19, P-glycoprotein, or MATE transporters did not demonstrate clinically meaningful impacts on this compound pharmacokinetics [4] [7].

Experimental Methods and Protocols

In Vitro Metabolism Studies

Recombinant Enzyme Systems provide a controlled method for evaluating CYP2D6-specific metabolism and allelic variant effects:

Enzyme Source: CYP Supersomes (recombinant enzymes) expressing specific CYP isoforms including CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, along with CYP2D6 allelic variants (*1, *10, *4) [5].

Incubation Conditions: Reaction mixtures contain this compound (100 μmol/L for enzyme mapping or 0.5-250 μmol/L for kinetic studies), NADPH-regenerating system (1.3 mmol/L NADP+, 3.3 mmol/L glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mmol/L MgCl₂) in 100 mmol/L potassium phosphate buffer (pH 7.4) [5].

Reaction Termination: After 30-minute incubation at 37°C, reactions are terminated with 1 mol/L NaOH followed by liquid-liquid extraction with ethyl acetate [5].

Analytical Method: Samples are analyzed via validated HPLC with photodiode array detection using a Waters Xterra RP18 column with mobile phase consisting of methanol-acetonitrile-0.45% formic acid (2:1:97) at 1 mL/min flow rate, monitoring at 270 nm [5].

Human Liver Microsomes offer a more physiologically relevant system for metabolism studies:

Tissue Sources: Single-donor human liver microsomes from individuals with characterized CYP2D6 genotypes (wild-type 1/1 and functional defect 4/4) [5].

Protein Titration: Microsomal protein concentrations ranging from 0.2-1.8 mg/mL to ensure linear reaction conditions [5].

Metabolite Identification: M8 lactam metabolite formation confirmed by retention time comparison with synthetic standard and spectral analysis [5] [8].

The following diagram illustrates the experimental workflow for in vitro metabolism studies:

Figure 2: Experimental workflow for in vitro assessment of this compound metabolism

Population Pharmacokinetic Modeling

Model Development approaches for this compound have evolved from standard population PK to more sophisticated physiologically-based pharmacokinetic (PBPK) modeling:

Base Model Structure: Either one-compartment or two-compartment models with first-order absorption and elimination, with between-subject variability modeled using exponential error models [7].

Covariate Analysis: Systematic evaluation of demographic (age, sex, body size indices), clinical (creatinine clearance, albumin), and genetic (CYP2D6 phenotype) factors using forward addition/backward elimination approach with statistical (objective function value change) and clinical significance criteria [4] [7].

PBPK Integration: Development of physiologically based pharmacokinetic models incorporating mechanistic kidney modules to quantitatively predict combined effects of renal function, CYP2D6 phenotype, and OCT2 activity on this compound exposure [5].

Model Qualification: Bootstrap analysis (n=1000 runs), visual predictive check, and quantitative predictive check to evaluate model performance and parameter precision [7].

Clinical Implications and Risk Management

Dosing Considerations and Therapeutic Individualization

The drug interaction profile of this compound necessitates specific clinical management strategies to optimize therapeutic outcomes while minimizing toxicity risks:

Renal Impairment Adjustments: Patients with moderate renal impairment (creatinine clearance 30-59 mL/min) experience 65.4% increased exposure on average, necessitating dose reduction in this population [4]. Severe renal impairment (CrCL <30 mL/min) was not specifically studied but would be expected to produce even greater increases in exposure.

CYP2D6 Genotype Considerations: While CYP2D6 poor metabolizer status alone increases exposure by approximately 20% - which may not routinely require initial dose modification - combination with other factors such as renal impairment or OCT2 inhibitors significantly amplifies this effect [5] [4]. Consideration should be given to genotype-based dosing when multiple clearance pathway impairments coexist.

Transporter-Mediated Interactions: Concomitant administration with OCT2 inhibitors such as cimetidine should be avoided when possible, or appropriate dose adjustments implemented with careful monitoring for toxicity [5] [2].

Future Research Directions

Several areas require further investigation to optimize this compound therapy:

Prospective Validation of model-predicted complex interactions in clinical populations, particularly the combined impact of renal impairment and CYP2D6 poor metabolizer status [5].

Comprehensive Drug Interaction Studies with specific OCT2 and MATE inhibitors to quantify interaction magnitude and establish evidence-based dosing recommendations [4].

Exposure-Response Relationships for both efficacy and toxicity endpoints to establish therapeutic ranges and better inform dose individualization strategies [7].

Extended PBPK Model Development incorporating additional transporters and metabolic pathways to improve predictive capability for complex drug-drug-gene interactions [5].

Conclusion